Home > Products > Screening Compounds P139894 > Phenbenzamine hydrochloride
Phenbenzamine hydrochloride - 2045-52-5

Phenbenzamine hydrochloride

Catalog Number: EVT-1597317
CAS Number: 2045-52-5
Molecular Formula: C17H23ClN2
Molecular Weight: 290.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenbenzamine hydrochloride appears as beige crystals. pH (25 mg/ml solution) 5.72. (NTP, 1992)
Phenbenzamine hydrochloride is an organic molecular entity.
Overview

Phenbenzamine hydrochloride is an antihistamine belonging to the ethylenediamine class, notable for its dual antihistaminic and anticholinergic properties. Introduced in the early 1940s, it was the first clinically useful antihistamine, primarily used to block histamine receptors and alleviate allergic reactions. Despite its historical significance, it has largely been supplanted by newer antihistamines due to the latter's improved efficacy and safety profiles .

Source

Phenbenzamine hydrochloride can be synthesized from N-benzylaniline and 2-chloroethyldimethylamine through a series of chemical reactions. This synthesis route involves etherification, chlorination, amination, and condensation reactions, ultimately leading to the formation of the compound .

Classification

Phenbenzamine hydrochloride is classified as an antihistamine and is specifically categorized as an H1 receptor antagonist. It is also recognized for its anticholinergic effects, which contribute to its therapeutic applications in treating allergic conditions .

Synthesis Analysis

Methods

The synthesis of phenbenzamine hydrochloride involves multiple steps:

  1. Etherification Reaction: Phenol reacts with propylene epoxide at controlled temperatures (60-85°C) and neutral pH to yield phenoxy isopropanol.
  2. Chlorination Reaction: Phenoxy isopropanol is treated with thionyl chloride to produce phenoxy isochloropropane.
  3. Amination Reaction: The chloropropane derivative reacts with 2-aminoethanol at elevated temperatures (165-170°C) in polyethylene glycol solvent, yielding N-(hydroxyl) ethylphenoxy isopropylamine.
  4. Condensation Reaction: This intermediate then reacts with benzyl chloride to form N-hydroxyethyl-N-benzyl phenoxy isopropylamine.
  5. Salt Formation and Chlorination: Finally, the compound undergoes salt formation and chlorination to produce phenbenzamine hydrochloride.

Technical Details

The industrial synthesis of phenbenzamine hydrochloride is optimized for cost-effectiveness and high yield through streamlined operational steps suitable for large-scale production.

Molecular Structure Analysis

Structure

Phenbenzamine hydrochloride has a molecular formula of C17H22N2C_{17}H_{22}N_2 with a molar mass of approximately 254.377 g/mol . The compound features a complex structure that includes a phenyl ring connected to an ethylenediamine moiety.

Data

  • IUPAC Name: 1-(2-(dimethylamino)ethyl)-N-benzylaniline
  • CAS Number: 2045-52-5
  • PubChem CID: 11898
  • Chemical Structure Representation: The structure can be represented using various chemical notation systems such as SMILES or InChI.
Chemical Reactions Analysis

Reactions

Phenbenzamine hydrochloride undergoes several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate, leading to products such as phenoxybenzamine.
  2. Reduction: Reduction reactions can utilize lithium aluminum hydride to form secondary amines.
  3. Substitution: Substitution reactions may occur with reagents like sodium hydroxide, resulting in various derivatives depending on the substituent used.

Technical Details

The conditions for these reactions vary:

  • Oxidation: Typically performed in acidic media.
  • Reduction: Conducted in an anhydrous ether solvent.
  • Substitution: Usually carried out in aqueous media.
Mechanism of Action

Phenbenzamine hydrochloride primarily acts as an H1 receptor antagonist. It blocks the action of histamine at H1 receptors located on various cell types, including neurons and smooth muscle cells. This blockade prevents histamine-mediated effects such as vasodilation, increased vascular permeability, and bronchoconstriction.

The mechanism involves:

  • Inhibition of phospholipase C activation leading to decreased inositol phosphate production.
  • Modulation of calcium mobilization within cells, affecting neurotransmission and smooth muscle contraction .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a physiological pH range.

Relevant analytical techniques such as spectrophotometry have been employed for quantitative determination in pharmaceutical formulations .

Applications

Phenbenzamine hydrochloride has several scientific uses:

  • Primarily utilized in research involving histamine receptors and their physiological roles.
  • Employed in studies related to allergic responses and potential therapeutic interventions for conditions such as allergic rhinitis or urticaria.

Although newer antihistamines have largely replaced it in clinical settings, its historical significance as the first antihistamine continues to be recognized within pharmacological studies .

Historical Development & Evolution of H₁ Antihistamines

Emergence of Early H₁ Receptor Antagonists in Allergology

The foundational understanding of histamine's role in allergic reactions began with Sir Henry Dale's seminal work in 1910, which characterized histamine's physiological effects, including vasodilation, bronchoconstriction, and capillary permeability. This established histamine as a primary mediator in anaphylaxis and allergic inflammation. The quest for histamine blockers intensified in the 1930s, spearheaded by French pharmacologist Daniel Bovet at the Pasteur Institute. Bovet's team systematically screened chemical libraries and discovered Piperoxan (1933), the first compound demonstrating protective effects against histamine-induced bronchospasm in guinea pigs. While Piperoxan's toxicity and transient activity precluded clinical use, it validated the concept of histamine receptor blockade and earned Bovet the 1957 Nobel Prize in Physiology or Medicine [4] [5].

This breakthrough ignited industrial research, particularly at Rhône-Poulenc Laboratories, where chemists sought stable, orally bioavailable molecules. The ethylenediamine scaffold emerged as a critical chemical template, leading to the synthesis of compounds like Thymoxyethyldiethylamine (929F) and Phenbenzamine (RP-2339). Unlike Piperoxan, these ethylenediamine derivatives exhibited sufficient potency and duration for therapeutic testing in humans, targeting conditions like urticaria and allergic rhinitis. Their development marked allergology's transition from symptomatic relief with nonspecific agents (e.g., epinephrine, ephedrine) to targeted receptor antagonism [4] [8].

Table 1: Early H₁ Antihistamines and Their Developmental Timeline

Compound (Code/Trade Name)Discovery/Introduction YearChemical ClassPrimary InnovatorClinical Significance
Piperoxan1933BenzodioxanPasteur Institute (Bovet)First compound demonstrating histamine blockade in vivo; proof of concept
Thymoxyethyldiethylamine (929F)~1939EthylenediamineRhône-PoulencEarly clinical candidate; limited commercial development
Phenbenzamine (RP-2339/Antergan)1941/1942EthylenediamineRhône-PoulencFirst clinically used H₁ antihistamine
Mepyramine (Pyrilamine/Neo-Antergan)1944EthylenediamineRhône-PoulencRapid successor to Phenbenzamine; improved efficacy
Diphenhydramine (Benadryl)1946EthanolamineParke-DavisFirst FDA-approved antihistamine; alternative structural class

Phenbenzamine Hydrochloride as a First-Generation Prototype

Phenbenzamine hydrochloride (chemical name: N-(2-Dimethylaminoethyl)-N-benzylaniline hydrochloride; molecular formula: C₁₇H₂₂N₂·HCl) emerged from Rhône-Poulenc's systematic optimization of ethylenediamine derivatives. Its synthesis involved reacting N-benzylaniline with 2-chloro-N,N-dimethylethylamine under alkaline conditions, yielding the tertiary amine base, which was subsequently converted to the hydrochloride salt for stability and solubility [2] [10]. Marketed as Antergan®, phenbenzamine was introduced in 1941–1942 as the first dedicated H₁ antihistamine for human therapeutics. Its mechanism, later characterized as inverse agonism (stabilizing the inactive conformation of the H₁ receptor), effectively countered histamine-driven pruritus, wheal-and-flare responses, and nasal symptoms in allergic patients [1] [9].

Structurally, phenbenzamine embodied key pharmacophoric elements of early H₁ antagonists:

  • Two aromatic rings (diphenylmethyl moiety)
  • Ethylenediamine spacer linking the tertiary amine to the central nitrogen
  • Tertiary amine (dimethylamino group) essential for receptor binding [9] [10].

Despite its pioneering status, phenbenzamine faced rapid obsolescence. By 1944, Rhône-Poulenc replaced it with Mepyramine (Neo-Antergan®), an advanced ethylenediamine derivative with superior H₁ affinity and duration of action. Phenbenzamine's limitations included moderate receptor selectivity, necessitating high doses, and significant anticholinergic activity (e.g., dry mouth, blurred vision). Its moderate lipophilicity also facilitated blood-brain barrier (BBB) penetration, leading to sedation—a class-defining drawback of first-generation agents [2] [5] [8]. Nevertheless, its clinical validation spurred diversification into other chemical classes (ethanolamines, alkylamines) exemplified by diphenhydramine (1946) and triprolidine [9].

Transition to Second-Generation Antihistamines: Drivers and Limitations

The shift from first-generation (sedating) to second-generation (low-sedating) H₁ antihistamines was driven by three imperatives:

  • CNS Toxicity Mitigation: First-generation agents like phenbenzamine and its successors (e.g., diphenhydramine, promethazine) readily crossed the BBB due to their lipophilicity and lack of efflux transporter recognition. This caused dose-dependent sedation, psychomotor impairment, and cognitive deficits—critical liabilities for drivers and machinery operators. Landmark on-the-road driving studies confirmed significant impairment even after standard doses of first-gen agents, whereas newer drugs like fexofenadine showed negligible effects [3] [7].
  • Receptor Selectivity Deficits: Early antihistamines interacted with muscarinic, α-adrenergic, and serotonin receptors, causing anticholinergic effects (tachycardia, constipation), hypotension, and weight gain. Phenbenzamine itself exhibited notable anticholinergic properties [8] [9].
  • Cardiotoxicity of Early "Second-Gen" Agents: Terfenadine and astemizole (1980s), initially marketed as "non-sedating," were withdrawn due to hERG potassium channel blockade causing torsades de pointes. This spurred development of safer metabolites (e.g., fexofenadine from terfenadine) and stringent screening for cardiac safety [1] [7].

Molecular pharmacology advancements clarified that H₁ antihistamines function as inverse agonists rather than neutral antagonists, suppressing constitutive H₁ receptor signaling. This refined drug design toward optimizing receptor-binding kinetics and selectivity [1] [9]. Second-generation agents leveraged polar zwitterionic structures (e.g., cetirizine) or P-glycoprotein substrate properties (e.g., bilastine) to minimize BBB penetration. Simultaneously, formulations evolved:

  • Topical nasal/ocular sprays (e.g., azelastine) achieved rapid symptom relief (15 min vs. 2+ hrs for orals) via local delivery [1] [8].
  • High-dose regimens (e.g., up to 4x standard doses of levocetirizine) became feasible for refractory chronic urticaria, leveraging superior safety margins [1] [8].

Table 2: Structural Evolution from Phenbenzamine to Second-Generation Antihistamines

Structural FeaturePhenbenzamine (1st Gen)Cetirizine (2nd Gen)Fexofenadine (2nd Gen)Bilastine (2nd Gen)
Core ScaffoldEthylenediaminePiperazine (hydroxyethylated)Piperidine (terfenadine metabolite)Piperidine carboxylate
Aromatic GroupsTwo phenyl ringsTwo phenyl rings (diphenylmethyl)Two phenyl rings + pyridineTwo phenyl rings + benzimidazole
Ionization at pH 7.4Cationic (tertiary amine)Zwitterionic (carboxylate + ammonium)Zwitterionic (carboxylate + ammonium)Anionic (carboxylate)
BBB PenetrationHigh (lipophilic)Low-moderateVery lowVery low (P-gp substrate)
P-glycoprotein SubstrateNoNoYesYes
Key Clinical AdvanceFirst clinical H₁ blockerReduced sedation vs. 1st genNo sedation; no cardiotoxicityNo sedation; minimal metabolism

Properties

CAS Number

2045-52-5

Product Name

Phenbenzamine hydrochloride

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine;hydrochloride

Molecular Formula

C17H23ClN2

Molecular Weight

290.8 g/mol

InChI

InChI=1S/C17H22N2.ClH/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-12H,13-15H2,1-2H3;1H

InChI Key

AJCNOWKYMZKMFV-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.Cl

Solubility

1 to 10 mg/mL at 68.9° F (NTP, 1992)

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.